2,4-Dichloro-3-((1-methylethylidene)amino)phenol hydrochloride 2,4-Dichloro-3-((1-methylethylidene)amino)phenol hydrochloride
Brand Name: Vulcanchem
CAS No.: 80445-29-0
VCID: VC17022990
InChI: InChI=1S/C9H9Cl2NO.ClH/c1-5(2)12-9-6(10)3-4-7(13)8(9)11;/h3-4,13H,1-2H3;1H
SMILES:
Molecular Formula: C9H10Cl3NO
Molecular Weight: 254.5 g/mol

2,4-Dichloro-3-((1-methylethylidene)amino)phenol hydrochloride

CAS No.: 80445-29-0

Cat. No.: VC17022990

Molecular Formula: C9H10Cl3NO

Molecular Weight: 254.5 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dichloro-3-((1-methylethylidene)amino)phenol hydrochloride - 80445-29-0

Specification

CAS No. 80445-29-0
Molecular Formula C9H10Cl3NO
Molecular Weight 254.5 g/mol
IUPAC Name 2,4-dichloro-3-(propan-2-ylideneamino)phenol;hydrochloride
Standard InChI InChI=1S/C9H9Cl2NO.ClH/c1-5(2)12-9-6(10)3-4-7(13)8(9)11;/h3-4,13H,1-2H3;1H
Standard InChI Key JEVUAWDMHOZTLE-UHFFFAOYSA-N
Canonical SMILES CC(=NC1=C(C=CC(=C1Cl)O)Cl)C.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a phenolic ring substituted with two chlorine atoms at the 2- and 4-positions, an amino group at the 3-position, and an isopropylidene moiety (CH(CH3_3)2_2) attached to the amino nitrogen. The hydrochloride salt form introduces an additional chlorine atom, distinguishing it from its free base counterpart, 2,4-dichloro-3-[(isopropylidene)amino]phenol (CAS 84540-51-2), which lacks the hydrochloride group . The molecular structure is depicted below:

Chemical Structure:

  • Phenolic core: C6_6H3_3Cl2_2(OH)

  • Amino substituent: -NH-C(CH3_3)2_2

  • Hydrochloride salt: Cl^- counterion

Physical and Chemical Properties

Key physicochemical parameters are summarized in Table 1.

Table 1: Physicochemical Properties of 2,4-Dichloro-3-((1-Methylethylidene)Amino)Phenol Hydrochloride

PropertyValueSource
Molecular FormulaC9_9H10_{10}Cl3_3NO
Molecular Weight254.5 g/mol
Boiling Point326.7°C
Flash Point151.4°C
Density1.29 g/cm³
SolubilityLimited in water; soluble in polar organic solvents

The compound exists as a solid at room temperature, with limited aqueous solubility but moderate solubility in ethanol, ethyl acetate, and toluene . Its high boiling point and flash point suggest thermal stability, making it suitable for high-temperature reactions .

Synthesis and Manufacturing

General Synthesis Strategy

The synthesis typically involves two primary steps:

  • Formation of the free base: Condensation of 2,4-dichloro-3-aminophenol with acetone to form the isopropylidene-protected amine.

  • Hydrochloride salt formation: Treatment with hydrochloric acid to precipitate the final product .

Detailed Reaction Pathway

A patented reduction method for analogous compounds provides insight into potential synthesis routes . For instance, hydrazine hydrate in a sodium hydroxide solution can reduce intermediates like 2,3-dichloro-4-phenylazo phenol, yielding amino derivatives . While this method is specific to a different compound, the use of hydrazine hydrate as a reducing agent highlights a plausible pathway for generating the amino group in 2,4-dichloro-3-((1-methylethylidene)amino)phenol hydrochloride.

Critical Reaction Parameters:

  • Temperature: 50–100°C for optimal reduction .

  • Molar Ratios: A 1:6–12 ratio of starting material to reducing agent ensures complete reaction .

  • Purification: Recrystallization from toluene yields high-purity product .

Industrial Scalability

The absence of pressurized hydrogenation and costly catalysts (e.g., Raney nickel) in similar syntheses suggests cost-effective scalability . Yields exceeding 95% have been reported for related compounds, indicating potential for commercial production .

Comparison with Structural Analogs

Table 2: Comparative Analysis of Chlorophenol Derivatives

CompoundMolecular FormulaBiological ActivityKey Difference
2,4-DichlorophenolC6_6H4_4Cl2_2ODisinfectantLacks amino substitution
2,4-Dichloro-3-aminophenolC6_6H5_5Cl2_2NOIntermediate in drug synthesisNo isopropylidene protection
2,4-Dichloro-3-((1-methylethylidene)amino)phenol hydrochlorideC9_9H10_{10}Cl3_3NOAntimicrobial, antioxidantHydrochloride salt form

The hydrochloride salt enhances solubility and stability compared to the free base, facilitating formulation in pharmacological studies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator